

commercial suppliers and catalog numbers for Trimethobenzamide D6

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Compound of Interest				
Compound Name:	Trimethobenzamide D6			
Cat. No.:	B1150036	Get Quote		

In-depth Technical Guide: Trimethobenzamide D6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Trimethobenzamide D6**, a deuterated analog of the antiemetic agent Trimethobenzamide. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its commercial availability, analytical methodologies, and mechanism of action.

Commercial Suppliers and Catalog Information

Trimethobenzamide D6 is a specialized chemical entity primarily used as an internal standard in pharmacokinetic and metabolic studies. Its commercial availability is limited, often requiring custom synthesis or sourcing from specialized chemical suppliers. Below is a summary of a known supplier:

Supplier	Product Name	Product Number	Catalog Number
Acanthus Research	Trimethobenzamide- D6	TBZ-16-001	TBZ-16-001-



Note: Availability may be subject to change. It is recommended to contact the supplier directly for the most current information.

Due to the specialized nature of this compound, a standard Certificate of Analysis providing detailed quantitative data is not readily available in public domains. Researchers are advised to request this documentation directly from the supplier upon inquiry or purchase. Many specialized chemical suppliers, including Toronto Research Chemicals, Cerilliant, LGC Standards, and Alsachim, offer custom synthesis services for stable isotope-labeled compounds and may be able to produce **Trimethobenzamide D6** upon request.[1][2][3][4][5][6] [7][8][9][10][11][12]

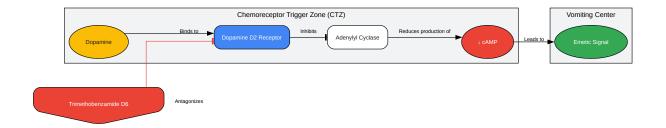
Mechanism of Action: D2 Receptor Antagonism in the Chemoreceptor Trigger Zone

Trimethobenzamide exerts its antiemetic effects primarily by acting as a dopamine D2 receptor antagonist.[13] Its principal site of action is the chemoreceptor trigger zone (CTZ) located in the medulla oblongata. The CTZ is a critical area for the detection of emetic substances in the bloodstream and subsequently relays this information to the vomiting center to initiate the vomiting reflex. By blocking D2 receptors in the CTZ, Trimethobenzamide inhibits the stimulatory effects of dopamine, thereby suppressing nausea and vomiting.

The signaling pathway is initiated by the binding of emetic stimuli (e.g., toxins, drugs) to receptors in the CTZ, which in turn activates dopamine D2 receptors. As a G protein-coupled receptor (GPCR), the activated D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of intracellular signaling pathways ultimately results in the transmission of an emetic signal to the vomiting center. Trimethobenzamide, by competitively binding to the D2 receptor, prevents this cascade of events.

Below is a diagram illustrating the simplified signaling pathway of Trimethobenzamide's mechanism of action.





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Mechanism of Action of Trimethobenzamide

Experimental Protocols: Analytical Methodologies

The quantification of Trimethobenzamide and its deuterated analog in biological matrices or pharmaceutical formulations typically employs chromatographic techniques. Below are detailed methodologies adapted from published research that can be applied to the analysis of **Trimethobenzamide D6**.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the quantification of Trimethobenzamide in the presence of its degradation products.[14]

- Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.
- Column: Kromasil 100 C18 column (250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A mixture of methanol and ammonium formate buffer (e.g., 44:56 v/v). The exact ratio may require optimization.



- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength of 213 nm.
- Sample Preparation:
 - Accurately weigh and dissolve the sample containing Trimethobenzamide or
 Trimethobenzamide D6 in a suitable solvent (e.g., methanol or mobile phase).
 - For biological samples, a liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to remove interfering substances.
 - Filter the final solution through a 0.45 μm syringe filter before injection.
- Validation Parameters: The method should be validated for linearity, accuracy, precision, specificity, and robustness according to ICH guidelines. The linearity is typically established over a concentration range of 0.5-50 µg/mL.[15]

Ultra-Performance Liquid Chromatography (UPLC)

A more rapid and sensitive method for the determination of Trimethobenzamide and its related substances.[16][17]

- Instrumentation: A UPLC system with a PDA detector.
- Column: Acquity CSH Phenyl-Hexyl column (100 mm x 2.1 mm, 1.7 μm particle size).
- Mobile Phase:
 - Mobile Phase A: 0.1% Nonafluoro-1-butanesulfonic acid in water.
 - Mobile Phase B: A mixture of 0.1% Nonafluoro-1-butanesulfonic acid in water and acetonitrile (e.g., 35:65 v/v).
 - A gradient elution program is typically used.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.



- Injection Volume: 1.0 μL.
- Detection: PDA detection at an appropriate wavelength.
- Sample Preparation: Similar to the RP-HPLC method, with appropriate dilution to fall within the linear range of the instrument.

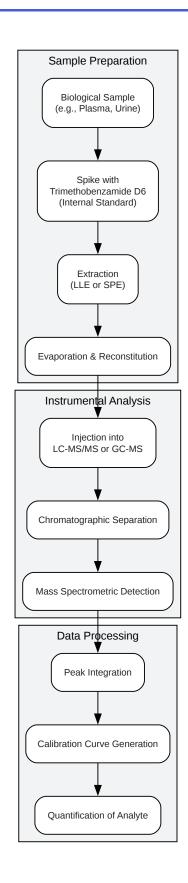
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of Trimethobenzamide, especially when high specificity is required.

- Instrumentation: A GC system coupled to a mass spectrometer.
- Column: A capillary column suitable for the analysis of basic drugs, such as a 5% phenylmethylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μm film thickness).
- Carrier Gas: Helium at a constant flow rate.
- Injection: Splitless or split injection depending on the concentration of the analyte.
- Temperature Program: An optimized temperature gradient is crucial for good separation. For example, an initial temperature of 50°C held for a few minutes, followed by a ramp up to 280°C.
- Mass Spectrometry: Electron ionization (EI) is commonly used. The mass spectrometer is
 operated in selected ion monitoring (SIM) mode for quantitative analysis, monitoring
 characteristic ions of Trimethobenzamide and Trimethobenzamide D6.
- Sample Preparation:
 - Extraction of the analyte from the matrix is required.
 - Derivatization may be necessary to improve the chromatographic properties of Trimethobenzamide, although it is often volatile enough for direct analysis.

Below is a workflow diagram for a typical analytical experiment using **Trimethobenzamide D6** as an internal standard.





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Analytical Workflow using an Internal Standard



This technical guide provides a foundational understanding of **Trimethobenzamide D6** for research and development purposes. For specific applications, further optimization of the described methods is recommended.

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